molecular formula C20H28N2O2 B12869748 1,4-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12869748
M. Wt: 328.4 g/mol
InChI Key: TVJUAJOOEGNOII-QZTJIDSGSA-N
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Description

1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isobutyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazole derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, ether as a solvent.

    Substitution: Bromine (Br2), iron (Fe) catalyst, and solvents like chloroform or carbon tetrachloride.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl substituents, leading to different steric and electronic properties.

    1,4-Bis(4-methylstyryl)benzene: Features styryl groups instead of oxazoline, resulting in different reactivity and applications.

    1,4-Bis(phenylethynyl)benzene:

Uniqueness

1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the isobutyl-substituted oxazoline groups. These substituents enhance the compound’s solubility, stability, and ability to form metal complexes, making it valuable for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(4R)-4-(2-methylpropyl)-2-[4-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m1/s1

InChI Key

TVJUAJOOEGNOII-QZTJIDSGSA-N

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)CC(C)C

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C

Origin of Product

United States

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